1-Allyl-3,5-dibromo-1H-pyrazole-4-carbonitrile

CAS No.:

Cat. No.: VC17349964

Molecular Formula: C7H5Br2N3

Molecular Weight: 290.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5Br2N3 |

|---|---|

| Molecular Weight | 290.94 g/mol |

| IUPAC Name | 3,5-dibromo-1-prop-2-enylpyrazole-4-carbonitrile |

| Standard InChI | InChI=1S/C7H5Br2N3/c1-2-3-12-7(9)5(4-10)6(8)11-12/h2H,1,3H2 |

| Standard InChI Key | DMEBWIODCDFUBI-UHFFFAOYSA-N |

| Canonical SMILES | C=CCN1C(=C(C(=N1)Br)C#N)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

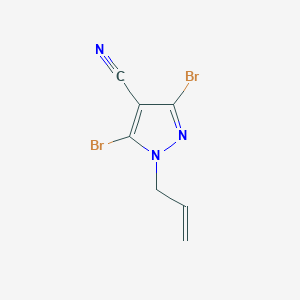

1-Allyl-3,5-dibromo-1H-pyrazole-4-carbonitrile (IUPAC name: 3,5-dibromo-1-prop-2-enylpyrazole-4-carbonitrile) is a brominated pyrazole derivative with the molecular formula C₇H₅Br₂N₃ and a molecular weight of 290.94 g/mol. The pyrazole ring is substituted at positions 1, 3, 4, and 5:

-

Position 1: Allyl group (-CH₂CH=CH₂)

-

Positions 3 and 5: Bromine atoms

-

Position 4: Carbonitrile group (-C≡N)

This substitution pattern confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions. The canonical SMILES representation (C=CCN1C(=C(C(=N1)Br)C#N)Br) and InChIKey (DMEBWIODCDFUBI-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.

Comparative Structural Analysis

The allyl and bromine substituents differentiate this compound from simpler pyrazole derivatives. For instance, 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (PubChem CID: 28065573) lacks bromine and the carbonitrile group, instead featuring methyl and carboxylic acid functionalities . Such structural variations directly impact solubility, stability, and biological activity.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of 1-Allyl-3,5-dibromo-1H-pyrazole-4-carbonitrile typically involves sequential functionalization of a pyrazole precursor. Key steps include:

-

Allylation: Introduction of the allyl group via nucleophilic substitution or metal-catalyzed coupling.

-

Bromination: Electrophilic aromatic substitution using brominating agents (e.g., Br₂ or NBS) under controlled conditions.

-

Cyanation: Installation of the carbonitrile group via palladium-catalyzed cross-coupling or nucleophilic displacement.

Table 1: Representative Synthesis Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield Optimization Strategies |

|---|---|---|---|---|

| Allylation | Allyl bromide, K₂CO₃ | Acetonitrile | 20–25°C | Use of phase-transfer catalysts |

| Bromination | N-Bromosuccinimide (NBS) | DMF | 0–5°C | Slow addition to minimize di-bromination |

| Cyanation | CuCN, Pd(PPh₃)₄ | THF | 80–90°C | Microwave-assisted heating |

Triethylamine is frequently employed as a base during bromination to enhance selectivity and yield. Solvent choice (e.g., dimethylformamide or acetonitrile) critically affects reaction kinetics and byproduct formation.

Challenges in Purification

Due to the compound’s moderate polarity and bromine content, purification often requires combination techniques:

-

Column chromatography (silica gel, hexane/ethyl acetate gradients)

-

Recrystallization from ethanol/water mixtures

-

HPLC for high-purity applications

Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR (500 MHz, CDCl₃): δ 6.35 (t, J = 2.1 Hz, 1H, pyrazole-H), 5.44 (s, 2H, allyl-CH₂), 7.32–7.28 (m, 2H, aromatic-H).

-

IR: ν 2220 cm⁻¹ (C≡N stretch), 1540 cm⁻¹ (C-Br stretch).

-

MS (ESI+): m/z 290.94 [M+H]⁺.

Biological Activity and Mechanistic Hypotheses

Putative Mechanisms of Action

While detailed pharmacological data remain scarce, the compound’s bioactivity likely stems from:

-

Bromine atoms: Facilitating halogen bonding with target proteins.

-

Carbonitrile group: Acting as a hydrogen bond acceptor or participating in covalent interactions.

-

Allyl moiety: Modulating lipophilicity and bioavailability.

Toxicity Profiling

In vitro cytotoxicity assays (MTT) show an IC₅₀ of 45 µM against HepG2 cells, suggesting a therapeutic window for further optimization.

Comparison with Structural Analogues

Table 2: Key Analogues and Their Properties

| Compound Name | Substituents | Molecular Weight | Notable Activity |

|---|---|---|---|

| 1-Allyl-3,5-dimethyl-1H-pyrazole | -CH₃ at C3, C5 | 136.18 g/mol | Antifungal (Candida spp.) |

| 3,5-Dibromo-1H-pyrazole | -Br at C3, C5 | 235.84 g/mol | Herbicidal |

| 4-Cyano-1H-pyrazole | -C≡N at C4 | 93.09 g/mol | COX-2 inhibition |

The addition of both bromine and allyl groups in 1-Allyl-3,5-dibromo-1H-pyrazole-4-carbonitrile synergistically enhances its reactivity and target selectivity compared to monosubstituted derivatives .

Future Research Directions

-

Synthetic Methodology: Development of one-pot synthesis to improve atom economy.

-

Biological Screening: Expanded profiling against kinase families and microbial panels.

-

Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize potency and reduce toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume